molecular formula C17H12ClN3O2 B13094215 6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid

6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid

Cat. No.: B13094215
M. Wt: 325.7 g/mol
InChI Key: HUUAUVRBHFWGGR-UHFFFAOYSA-N
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Description

6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of a bipyridine core, along with a chlorophenyl group and a carboxylic acid moiety, makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the coupling of 4-chloroaniline with a bipyridine derivative under specific conditions. The reaction may involve the use of catalysts such as palladium or nickel complexes to facilitate the coupling process. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-((4-Bromophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid
  • 6-((4-Methylphenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid
  • 6-((4-Methoxyphenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid

Uniqueness

The unique combination of a chlorophenyl group and a bipyridine core in 6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid provides distinct chemical properties, such as enhanced stability and specific binding affinities. These properties make it particularly useful in applications requiring high specificity and stability .

Properties

Molecular Formula

C17H12ClN3O2

Molecular Weight

325.7 g/mol

IUPAC Name

2-(4-chloroanilino)-6-pyridin-3-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C17H12ClN3O2/c18-12-3-5-13(6-4-12)20-16-14(17(22)23)7-8-15(21-16)11-2-1-9-19-10-11/h1-10H,(H,20,21)(H,22,23)

InChI Key

HUUAUVRBHFWGGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2)C(=O)O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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